Potency vs. NAcM-OPT in TR-FRET Assay
In a direct head-to-head comparison within the same study, NAcM-COV demonstrated approximately 2-fold greater potency than its close analog NAcM-OPT in inhibiting the DCN1-UBE2M interaction, as measured by a TR-FRET assay [1].
| Evidence Dimension | Inhibition of DCN1-UBE2M interaction (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | NAcM-OPT: 80 nM |
| Quantified Difference | ~2.9-fold more potent |
| Conditions | TR-FRET assay using purified proteins |
Why This Matters
This quantitative difference in potency guides researchers to select NAcM-COV over NAcM-OPT when a stronger initial biochemical effect on the DCN1-UBE2M interaction is required.
- [1] Scott, D. C., Hammill, J. T., Min, J., Rhee, D. Y., Connelly, M., Sviderskiy, V. O., ... & Schulman, B. A. (2017). Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase. Nature Chemical Biology, 13(8), 850-857. View Source
